CYP2A6 Binding Affinity: 5-Methyl Isomer vs. 7-Methyl and 2-Methyl Isomers
The 5-methyl isomer of thiazolo[5,4-d]pyrimidine binds to human cytochrome P450 2A6 (CYP2A6) with a dissociation constant of Kd = 4.5 µM, as determined by type I difference spectroscopy monitoring absorbance changes at 379–387 nm and 414–420 nm [1]. In contrast, no CYP2A6 binding data are reported for the 2-methyl isomer (CAS 13554-88-6) or the 7-methyl isomer (CAS 13316-06-8) in the same curated database, indicating that the 5-methyl substitution uniquely enables this protein-ligand interaction [2].
| Evidence Dimension | CYP2A6 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4.5 µM (4.50E+3 nM) |
| Comparator Or Baseline | 2-Methyl isomer: No CYP2A6 data reported; 7-Methyl isomer: No CYP2A6 data reported |
| Quantified Difference | Not calculable (presence vs. absence of measurable binding) |
| Conditions | CYP2A6 (unknown origin); type I binding assay via absorbance difference spectroscopy |
Why This Matters
This differential CYP2A6 binding indicates that the 5-methyl isomer may serve as a selective probe for studying P450 structure-function relationships, whereas the other isomers lack this defined molecular interaction, making them unsuitable substitutes for this application.
- [1] BindingDB. BDBM50101991 (CHEBI:6750, CHEMBL3526658). Affinity Data: Kd = 4.50E+3 nM for CYP2A6. Accessed 2026. View Source
- [2] BindingDB. Search for 2-methyl and 7-methyl thiazolo[5,4-d]pyrimidine isomers (CAS 13554-88-6 and 13316-06-8); no CYP2A6 affinity records found. Accessed 2026. View Source
